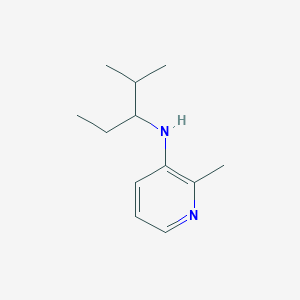

2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

Description

2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (CAS: 1515260-18-0) is a pyridine derivative featuring a methyl-substituted pyridine core linked to a branched aliphatic amine group (2-methylpentan-3-yl). Its structural flexibility allows for modifications that influence physicochemical properties, such as lipophilicity and steric bulk, which are critical for target binding and pharmacokinetics.

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C12H20N2/c1-5-11(9(2)3)14-12-7-6-8-13-10(12)4/h6-9,11,14H,5H2,1-4H3 |

InChI Key |

NBZJUENGHQJRQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NC1=C(N=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be achieved through innovative hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in-stock or on a backorder basis, ensuring a steady supply for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemical compound with the molecular formula and a molecular weight of 192.30 g/mol . It is also known by other names such as 1515260-18-0, AKOS017591759, CS-0273703, and EN300-162401 .

Synonyms

The compound is known by several synonyms :

- 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

- 1515260-18-0

- AKOS017591759

- CS-0273703

- EN300-162401

Potential Applications

Based on the search results, compounds with similar structures or functional groups have a range of applications in scientific research:

- Treatment of CNS Disorders: N-(2-methylpentan-2-yl)pyridin-3-amine derivatives are useful in the development of allosteric modulators of GPCRs for the treatment of central nervous system (CNS) disorders .

- Kinase Inhibition: Pyridin-2-amine derivatives are used as inhibitors of kinases such as dual leucine zipper kinase (DLK, MAP3K12) . DLK inhibition has therapeutic potential for treating acute neuronal injury and chronic neurodegenerative diseases.

- mTORC1/2 Inhibition: Pyridin-2-amine derivatives are utilized as mechanistic target of rapamycin (mTOR) inhibitors . These inhibitors are highly potent, selective, and brain penetrable, making them useful for cancer and neurological disorders research.

- Treatment of Autoimmune Diseases: Certain selectively substituted quinoline compounds have been tested for the treatment of autoimmune diseases such as lupus . While not the same compound, the research highlights the potential for related compounds in treating such conditions.

- Inhibitors of β-site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Pyridin-3-yl derivatives have been explored as inhibitors of BACE1 . These inhibitors are relevant to the study and potential treatment of Alzheimer's disease.

- Antiviral Research: Some pyridine derivatives have shown potential as inhibitors of viral functions, such as the A/M2 proton channel, which is important for influenza viruses .

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

Target Compound: 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

- Core structure : Pyridine ring with a methyl group at position 2.

- Amine substituent : Branched 2-methylpentan-3-yl group, contributing to increased lipophilicity compared to linear alkyl chains.

Analog 1: 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine

- Core structure: Pyridine with a phenoxy group at position 3.

- Amine substituent : Propargyloxy-benzyl group, introducing aromaticity and alkyne functionality for click chemistry applications.

- Key difference : The presence of an alkyne group enables covalent binding strategies, unlike the aliphatic amine in the target compound.

Analog 2: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Core structure : Pyrazole ring fused with pyridine.

- Amine substituent : Cyclopropyl group, enhancing metabolic stability due to restricted rotation.

Analog 3: 6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine

- Core structure : Pyridine with a pyrrolidine ring at position 4.

- Amine substituent : Chiral pyrrolidine and pyridin-2-yl groups, enabling stereoselective interactions.

- Key difference : Stereochemistry (2R) and fused heterocycles differentiate it from the target’s achiral, aliphatic structure.

Physicochemical Properties

Key Takeaways

Structural Flexibility : The target compound’s branched alkyl chain provides distinct lipophilicity compared to aromatic or heterocyclic substituents in analogs.

Biological Potential: Analogs with trifluoromethyl groups (e.g., UDO) or clickable functionalities (e.g., alkyne) showcase how substituents drive application-specific optimization.

Biological Activity

2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and an amine group, this compound has garnered attention for its biological activities and applications in drug development.

- Molecular Formula : CHN

- Molecular Weight : 192.30 g/mol

The compound's structure features a sterically hindered secondary amine, which may influence its reactivity and interactions with biological targets.

The biological activity of 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be attributed to its ability to interact selectively with various enzymes and receptors. The steric hindrance provided by the 2-methyl and 2-methylpentan-3-yl substituents allows for unique binding characteristics, potentially leading to modulation of specific biochemical pathways. The compound's interactions may result in either inhibition or activation of target proteins, depending on the context of the interaction.

Biological Activities

While specific biological activities of this compound are not extensively documented in the literature, its structural properties suggest several potential areas for investigation:

1. Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine exhibit antimicrobial properties. The ability to inhibit bacterial growth could make it a candidate for further research in treating infections.

2. Anticancer Properties

Nitrogen-containing heterocycles have been explored for their anticancer potential. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways, impacting processes such as cell signaling and proliferation. The exact enzymes targeted remain to be elucidated through further research.

Research Findings

Recent studies have highlighted the importance of nitrogen-containing heterocycles in drug design. For example, compounds derived from pyridine structures have demonstrated enhanced ligand-receptor interactions, leading to improved therapeutic outcomes in various disease models .

Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine | CHN | 192.30 g/mol |

| 6-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine | CHN | 192.30 g/mol |

| N-(2-methylpentan-2-yl)pyridin-3-amine | CHN | 192.30 g/mol |

Case Studies

- Antimicrobial Studies : A study involving similar pyridine derivatives revealed promising results against various bacterial strains, suggesting that structural modifications could enhance antimicrobial efficacy .

- Anticancer Research : Investigations into nitrogen-containing heterocycles have shown that they can effectively inhibit cancer cell lines through diverse mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, a Pd/Cu-catalyzed cross-coupling reaction between 2-methylpyridin-3-amine and 2-methylpentan-3-yl halide under inert atmospheres (e.g., N₂ or Ar) is effective. Optimize yields by controlling stoichiometry (1:1.2 amine:halide), using cesium carbonate as a base, and refluxing in polar aprotic solvents like DMF at 80–100°C for 12–24 hours . Microwave-assisted synthesis (e.g., 150 W, 120°C, 30 min) reduces reaction time and improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : Use - and -NMR to confirm the pyridine ring protons (δ 7.2–8.5 ppm) and alkyl chain integration. Key signals include the methyl group on the pyridine ring (δ 2.4–2.6 ppm) and the branched pentyl chain (δ 0.9–1.8 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion peak ([M+H]) at m/z 207.17. FT-IR can validate N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Conduct in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and receptor-binding studies (e.g., radioligand displacement assays for GPCRs or kinase targets). Use concentrations ranging from 1 nM–100 µM and compare to positive controls (e.g., doxorubicin for cytotoxicity). IC values below 10 µM warrant advanced studies .

Advanced Research Questions

Q. How can conflicting solubility and stability data in literature be resolved for this compound?

- Methodology : Perform systematic stability studies under varying pH (2–12), temperatures (4–37°C), and light exposure. Use HPLC-UV to track degradation products. For solubility, employ shake-flask methods with biorelevant media (FaSSIF/FeSSIF) and correlate with computational models (e.g., Hansen solubility parameters). Discrepancies often arise from impurities or crystallization polymorphism, necessitating X-ray diffraction (XRPD) analysis .

Q. What strategies improve the compound’s selectivity in enzyme inhibition assays, particularly against off-target kinases?

- Methodology : Use structure-activity relationship (SAR) studies to modify the 2-methylpentan-3-yl substituent. Introduce steric hindrance (e.g., bulkier tert-butyl groups) or polar moieties (e.g., hydroxyls) to enhance target binding. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™) at 1 µM. Co-crystallization with target enzymes (e.g., COX-2) can guide rational design .

Q. How do reaction solvent systems influence stereochemical outcomes during synthesis?

- Methodology : Polar solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, favoring retention of configuration. Chiral HPLC or circular dichroism (CD) can assess enantiomeric excess. For stereocontrol, employ chiral catalysts (e.g., BINAP-Pd complexes) or ionic liquids to direct asymmetric synthesis .

Q. What computational tools are effective for predicting metabolic pathways and toxicity profiles?

- Methodology : Use in silico platforms like SwissADME or ADMET Predictor™ to identify probable Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Toxicity risks (e.g., hERG inhibition) can be modeled via QSAR-based tools like Derek Nexus .

Q. How can discrepancies between in vitro bioactivity and in vivo efficacy be addressed?

- Methodology : Investigate pharmacokinetic parameters (e.g., plasma protein binding, bioavailability) using LC-MS/MS in rodent models. Poor in vivo activity may stem from rapid clearance; modify logP via prodrug strategies (e.g., esterification of amine groups). Compare tissue distribution profiles using radiolabeled compounds (e.g., -tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.